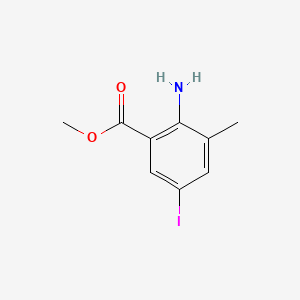

Methyl 2-amino-5-iodo-3-methylbenzoate

Description

Contextualizing Halogenated and Aminated Benzoate (B1203000) Derivatives in Contemporary Organic Chemistry

Halogenated and aminated benzoate derivatives are significant classes of compounds in modern organic chemistry due to their versatile reactivity and wide range of applications. The introduction of halogen atoms, such as iodine, and amino groups onto a benzoate scaffold dramatically influences the molecule's electronic properties, reactivity, and biological activity. sigmaaldrich.com

Halogenation, particularly iodination, of aromatic rings is a critical transformation in organic synthesis. google.com Aromatic iodides are valuable precursors for a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures. google.com The carbon-iodine bond is the most reactive among the halogens, making iodo-substituted arenes highly sought-after intermediates for introducing new functional groups. google.com

Similarly, the presence of an amino group on the aromatic ring significantly modulates its chemical behavior. The amino group is a strong activating group, influencing the regioselectivity of further electrophilic aromatic substitutions. Moreover, the amino group itself can be a site for various chemical modifications, serving as a key building block in the synthesis of numerous pharmaceuticals and other functional materials. nih.gov The combination of both halogen and amino functionalities on a benzoate framework, as seen in Methyl 2-amino-5-iodo-3-methylbenzoate, creates a multifunctional platform for diverse chemical transformations.

Significance of Functionalized Aromatic Systems in Synthetic and Material Sciences

Functionalized aromatic systems are the cornerstone of many areas of modern science, from the development of life-saving drugs to the creation of advanced materials with novel electronic and optical properties. The ability to strategically place different functional groups on an aromatic ring allows chemists to fine-tune the molecule's properties for specific applications.

In synthetic sciences, these systems are indispensable building blocks. The predictable reactivity of functionalized aromatics enables the construction of complex target molecules with high precision. For instance, the presence of multiple, distinct functional groups allows for sequential and selective reactions, a key strategy in multistep organic synthesis. google.com

In the realm of materials science, functionalized aromatic compounds are crucial for the development of organic electronics, polymers, and nanomaterials. The aromatic core provides thermal stability and electronic conductivity, while the functional groups dictate the material's self-assembly properties, solubility, and interaction with other components. For example, the interaction of substituted aromatic compounds with materials like graphene is an active area of research for creating new electronic devices. The incorporation of aromatic units into polymers can lead to materials with enhanced mechanical strength and thermal resistance.

Scope and Research Trajectories for this compound within Academic Disciplines

The primary research application of this compound lies in its role as a key intermediate in the synthesis of bioactive molecules, particularly in the field of medicinal chemistry. Its trifunctional nature—possessing an amino group, a halogen, and an ester—makes it a versatile scaffold for the construction of complex heterocyclic systems and other pharmacologically relevant structures.

A significant research trajectory for this compound is in the development of novel cancer therapeutics. For instance, this compound is a documented starting material in the synthesis of inhibitors for the enzyme CD38. google.com CD38 is a target for various cancers, including multiple myeloma, and its inhibitors are of great interest for therapeutic development. google.com In a patented synthesis, Methyl 2-amino-3-methylbenzoate is first iodinated using N-iodosuccinimide (NIS) to produce this compound, which is then further elaborated to create complex heterobicyclic amides that act as CD38 inhibitors. google.com

Another important area of research is in the design of selective enzyme inhibitors for other cancer-related targets. A study on the rational design of selective inhibitors for Poly(ADP-ribose) polymerase 4 (PARP4), another enzyme implicated in cancer, utilized this compound as a key building block. In this research, the compound was converted into a quinazolinone derivative, demonstrating its utility in creating novel heterocyclic scaffolds for drug discovery. The general synthetic route for this class of compounds often involves the initial esterification of the corresponding carboxylic acid, followed by further functionalization.

The data below summarizes the key properties and a representative synthesis of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1096481-48-9 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₀INO₂ | sigmaaldrich.com |

| Molecular Weight | 291.09 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Table 1: Physicochemical Properties of this compound

| Reactant | Reagent | Product | Yield | Reference |

| Methyl 2-amino-3-methylbenzoate | N-Iodosuccinimide (NIS) in Acetonitrile (ACN) | This compound | Not specified in abstract | google.com |

Table 2: Synthesis of this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-iodo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLVVUDYGUFLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of Methyl 2 Amino 5 Iodo 3 Methylbenzoate

Precursor Synthesis Pathways to 2-Amino-5-iodo-3-methylbenzoic Acid

The creation of 2-Amino-5-iodo-3-methylbenzoic acid is a pivotal step. The two primary approaches involve either the introduction of an iodine atom onto a pre-formed aminobenzoic acid or the construction of the molecule through a sequence of reactions starting from a simpler aromatic compound like m-toluic acid.

Electrophilic Aromatic Substitution for Regioselective Iodination

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The regiochemical outcome of this reaction is governed by the electronic properties of the substituents already present on the ring. wikipedia.org Substituents that donate electron density into the ring system are known as activating groups and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups are deactivating and direct electrophiles to the meta position. wikipedia.org

A common and direct route to 2-Amino-5-iodo-3-methylbenzoic acid involves the electrophilic iodination of 2-amino-3-methylbenzoic acid. In this substrate, the positions on the aromatic ring are influenced by three distinct groups: an amino (-NH₂), a methyl (-CH₃), and a carboxylic acid (-COOH) group.

Amino Group (-NH₂): A strongly activating, ortho-, para- directing group.

Methyl Group (-CH₃): A weakly activating, ortho-, para- directing group.

Carboxylic Acid Group (-COOH): A deactivating, meta- directing group.

The powerful activating and directing effect of the amino group dominates the regioselectivity of the reaction. It strongly directs the incoming electrophile (an iodonium (B1229267) ion, I⁺) to the positions ortho and para to it. The position para to the amino group (C5) is sterically accessible and electronically enriched, making it the primary site for substitution. The ortho position (C3) is already occupied by the methyl group. Therefore, direct iodination of 2-amino-3-methylbenzoic acid regioselectively yields the desired 2-amino-5-iodo-3-methylbenzoic acid. This reaction is often facilitated by an oxidizing agent to convert molecular iodine into a more potent electrophilic species. libretexts.org

To achieve efficient and controlled iodination, specific reagents are employed that serve as sources of electrophilic iodine. Iodine itself is often not electrophilic enough to react with aromatic rings without a catalyst or oxidizing agent. libretexts.orgmasterorganicchemistry.com Iodine monochloride (ICl) and N-Iodosuccinimide (NIS) are two such reagents widely used for this purpose.

Iodine Monochloride (ICl) is an interhalogen compound that is more reactive than iodine due to the polarization of the I-Cl bond, making the iodine atom electrophilic. taylorandfrancis.com It is an effective reagent for the iodination of various aromatic compounds under mild conditions. calibrechem.com

N-Iodosuccinimide (NIS) is a versatile and easy-to-handle solid reagent for electrophilic iodination. organic-chemistry.orgchemicalbook.com Its reactivity can be enhanced by the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), which protonates the NIS molecule, generating a more powerful electrophilic iodine species. organic-chemistry.orgresearchgate.net This allows for the iodination of both activated and deactivated aromatic rings. researchgate.net For substrates like 2-amino-3-methylbenzoic acid, the reaction with NIS can proceed with high regioselectivity to afford the 5-iodo derivative.

| Iodinating Agent | Typical Conditions | Role of Additives | Key Advantages |

|---|---|---|---|

| Iodine Monochloride (ICl) | Inert organic solvent, often at room temperature. | Generally not required, as ICl is inherently electrophilic. taylorandfrancis.com | Mild reaction conditions, good for sensitive substrates. nih.gov |

| N-Iodosuccinimide (NIS) | Organic solvent (e.g., acetonitrile, sulfuric acid), often with an acid catalyst. researchgate.net | Acid catalysts (H₂SO₄, TFA) activate NIS, increasing its electrophilicity for less reactive substrates. organic-chemistry.orgresearchgate.net | Solid, easy to handle; reactivity can be tuned with catalysts; high yields and selectivity. colab.wsresearchgate.net |

Multi-Step Conversions from Aromatic Precursors

An alternative strategy involves building the target molecule from simpler, more readily available aromatic precursors through a sequence of reactions. This approach offers flexibility and can be advantageous if the starting material for direct iodination is not easily accessible.

A common multi-step pathway begins with m-toluic acid (3-methylbenzoic acid). guidechem.com This synthesis involves the strategic introduction of the amino and iodo groups in separate steps.

Nitration of m-Toluic Acid: The first step is the nitration of m-toluic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution is directed by both the methyl group (ortho-, para-) and the carboxylic acid group (meta-). This leads to a mixture of nitrated isomers, including the desired 2-nitro-3-methylbenzoic acid, as well as 3-methyl-4-nitrobenzoic acid and 2-nitro-5-methylbenzoic acid. google.comgoogle.com Reaction conditions can be optimized to favor the formation of the 2-nitro isomer. patsnap.com

Reduction of the Nitro Group: The isolated 2-nitro-3-methylbenzoic acid is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂). This is commonly achieved through catalytic hydrogenation, using a catalyst such as Palladium on carbon (Pd/C) in a hydrogen atmosphere. guidechem.comgoogle.com This step yields 2-amino-3-methylbenzoic acid.

Iodination: The resulting 2-amino-3-methylbenzoic acid is then iodinated as described in section 2.1.1 to produce the final precursor, 2-amino-5-iodo-3-methylbenzoic acid.

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield/Selectivity |

|---|---|---|---|---|

| Nitration | m-Toluic acid | HNO₃ / H₂SO₄ | 2-Nitro-3-methylbenzoic acid (and isomers) | Selectivity for the target isomer can reach ~75-80% under optimized conditions. patsnap.com |

| Reduction | 2-Nitro-3-methylbenzoic acid | H₂, Pd/C catalyst | 2-Amino-3-methylbenzoic acid | High yields are generally achieved. google.com |

| Iodination | 2-Amino-3-methylbenzoic acid | I₂, NIS, or ICl | 2-Amino-5-iodo-3-methylbenzoic acid | High yields due to strong directing effect of the amino group. |

The synthesis of other halogenated benzoic acid derivatives provides insight into the broader strategies for preparing substituted aromatic compounds. For instance, the synthesis of 2-bromo-3-methylbenzoic acid can be achieved via a multi-step route starting from p-nitrotoluene. orgsyn.org This process involves bromination, conversion of the nitro group to a nitrile, and subsequent hydrolysis to the carboxylic acid. orgsyn.org While not a direct pathway to the iodo-compound, these methodologies showcase the versatility of functional group interconversions in aromatic synthesis.

General methods for the halogenation of benzoic acid derivatives are well-established. For example, benzylic halogenation, which targets the methyl group rather than the aromatic ring, can be accomplished using reagents like N-bromosuccinimide (NBS) under radical conditions. prepchem.com Ring halogenation is typically achieved via electrophilic substitution, as previously discussed. google.comepo.org These varied approaches allow chemists to selectively introduce halogen atoms at different positions, creating a diverse range of intermediates for further chemical modification.

Esterification Protocols for Methyl 2-amino-5-iodo-3-methylbenzoate

The synthesis of this compound from its corresponding carboxylic acid precursor, 2-amino-5-iodo-3-methylbenzoic acid, is a critical transformation. This section details the primary esterification methods utilized for this conversion.

Acid-Catalyzed Esterification of the Carboxylic Acid Precursor

The most common and direct method for the esterification of 2-amino-5-iodo-3-methylbenzoic acid is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester. To drive the equilibrium towards the product side, a large excess of methanol is typically used, and in some protocols, a dehydrating agent is added to remove the water formed during the reaction.

Typical Reaction Conditions for Fischer-Speier Esterification:

| Reactant | Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield |

| 2-amino-5-iodo-3-methylbenzoic acid | Concentrated Sulfuric Acid | Methanol | Reflux | 4-8 hours | >90% |

| 2-amino-5-iodo-3-methylbenzoic acid | Thionyl Chloride | Methanol | 0 °C to RT | 2-4 hours | High |

It is important to note that while effective, the use of strong acids can sometimes lead to side reactions, particularly with sensitive substrates. Careful control of the reaction temperature and time is crucial to maximize the yield and purity of the final product.

Exploration of Alternative Esterification Techniques

Beyond the traditional acid-catalyzed approach, several other methods can be employed for the synthesis of this compound, especially when milder conditions are required.

One such method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methanol. This two-step process is often high-yielding and avoids the equilibrium limitations of the Fischer esterification. The reaction of 2-amino-5-iodo-3-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) generates the corresponding acyl chloride. This intermediate is then treated with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the methyl ester.

Another alternative is the use of alkylating agents. For instance, reacting the carboxylate salt of 2-amino-5-iodo-3-methylbenzoic acid with methyl iodide can provide the desired ester. The carboxylate is typically formed in situ by treating the carboxylic acid with a base such as cesium carbonate. This method is particularly useful for substrates that are sensitive to acidic conditions. A reported method for the synthesis of the related Methyl 2-amino-3-methylbenzoate involves the use of methyl iodide and cesium carbonate in N,N-dimethylformamide (DMF), achieving a high yield of 92%. rsc.org

Advanced Synthetic Approaches and Process Intensification

Modern synthetic chemistry emphasizes the development of efficient and atom-economical processes. This section explores advanced strategies that can be applied to the synthesis and functionalization of this compound.

One-Pot Synthetic Strategies and Their Methodological Advantages

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times. A one-pot approach to synthesize halogenated anthranilate derivatives can be envisaged starting from 2-amino-3-methylbenzoic acid. This would involve an initial iodination step followed by in-situ esterification.

The key advantages of such a one-pot methodology include:

Increased Efficiency: Reduced number of workup and purification steps.

Improved Yields: Minimization of product loss during transfers and purifications.

Greener Chemistry: Less solvent and reagent usage, leading to reduced waste generation.

Metalation and Organometallic Cross-Coupling for Directed Functionalization

The iodine atom in this compound serves as a versatile handle for further functionalization through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron compound with an organic halide. This compound can be coupled with a wide range of aryl or vinyl boronic acids or their esters to introduce new substituents at the 5-position. The general reaction scheme is as follows:

Ar-I + R-B(OR')₂ → Ar-R

Where Ar-I is this compound and R-B(OR')₂ is a boronic acid or ester. This reaction typically employs a palladium catalyst, a base, and a suitable solvent.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide. This allows for the introduction of alkenyl groups at the 5-position of the benzoate (B1203000) ring. For example, reacting this compound with an alkene like methyl acrylate in the presence of a palladium catalyst and a base would yield a cinnamate derivative.

Representative Conditions for Heck Coupling of Aryl Iodides with Methyl Acrylate:

| Catalyst System | Base | Solvent | Temperature | Yield Range |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 °C | 70-95% |

| Pd/C | Na₂CO₃ / Et₃N | NMP | 140 °C | 85-98% |

| Pd NPs/Mg–Al LDH | K₂CO₃ | DMF | 120 °C | 90-99% |

Data is generalized from studies on various aryl iodides.

Other important cross-coupling reactions applicable to this system include the Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (for the introduction of nitrogen-based nucleophiles).

Catalytic Transformations in Benzoate Synthesis

Catalytic methods are continuously being developed to improve the efficiency and selectivity of benzoate synthesis. In the context of this compound, catalytic transformations can be applied to both its formation and its subsequent functionalization.

For the esterification step, various solid acid catalysts, such as zeolites, ion-exchange resins, and metal oxides, offer advantages over traditional homogeneous acid catalysts. These heterogeneous catalysts are easily separable from the reaction mixture, reusable, and often less corrosive, making the process more environmentally benign.

Furthermore, catalytic C-H activation and functionalization represent a frontier in organic synthesis. These methods allow for the direct conversion of C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials. While the application of C-H activation directly to this compound is not yet widely reported, the principles of directed C-H functionalization could potentially be used to introduce substituents at other positions on the aromatic ring, guided by the existing amino and ester groups. This approach holds promise for developing novel and highly efficient routes to complex derivatives of this important scaffold.

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Amino 5 Iodo 3 Methylbenzoate

Reaction Pathways Involving the Iodine Substituent

The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds and serves as a versatile handle for a variety of chemical transformations. Its reactivity is central to the synthetic utility of Methyl 2-amino-5-iodo-3-methylbenzoate.

While direct nucleophilic aromatic substitution on unactivated aryl halides is challenging, the iodine atom in iodoarenes can be "activated" to facilitate substitution. One significant pathway involves the oxidation of the aryl iodide to a hypervalent iodine(III) species, such as a diaryliodonium salt. nih.gov These salts are highly effective arylation agents. nih.gov

The reaction with a nucleophile proceeds via an initial exchange of the counteranion on the iodonium (B1229267) salt. nih.gov This is followed by a ligand coupling step where the nucleophile is transferred from the iodine(III) center to the ipso-carbon of the aromatic ring. nih.gov The process concludes with the reductive elimination of the aryl iodide and the formation of the new aryl-nucleophile bond. nih.gov This mechanism provides a transition metal-free method for forming bonds with a wide range of nucleophiles. nih.gov

The iodine substituent makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. wikipedia.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com The high reactivity of the C-I bond allows these couplings to proceed under mild conditions with high functional group tolerance. mdpi.comnih.gov The reaction is a powerful tool for creating biaryl structures or introducing diverse organic fragments. mdpi.com

Below is a table of typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl halides.

Interactive Table: Typical Suzuki-Miyaura Reaction Parameters

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Aryl Halide | This compound | Electrophilic partner | nih.gov |

| Boron Reagent | Phenylboronic acid | Nucleophilic partner | mdpi.com |

| Pd Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation | mdpi.comnih.gov |

| Ligand | SPhos, XPhos | Stabilizes and activates the Pd catalyst | nih.gov |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boron reagent and neutralizes byproducts | mdpi.comnih.gov |

| Solvent | Toluene/H₂O, DMF | Solubilizes reactants | mdpi.comnih.gov |

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an internal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The high reactivity of aryl iodides compared to bromides or chlorides allows for selective coupling, often at room temperature. wikipedia.org This reaction is instrumental in synthesizing complex molecules, including pharmaceuticals and organic materials. wikipedia.org

The table below outlines common components used in Sonogashira coupling reactions.

Interactive Table: Common Sonogashira Reaction Components

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Aryl Halide | This compound | Electrophilic partner | wikipedia.org |

| Alkyne | Phenylacetylene | Nucleophilic partner | wikipedia.org |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle | wikipedia.orgorganic-chemistry.org |

| Cu(I) Cocatalyst | CuI | Activates the alkyne | wikipedia.org |

| Base | Triethylamine, Diethylamine | Acts as solvent and neutralizes HX byproduct | wikipedia.org |

| Solvent | DMF, THF | Optional solvent if the amine base is not used as the solvent | wikipedia.org |

The success of transition metal-catalyzed cross-coupling reactions hinges on a catalytic cycle, with oxidative addition and reductive elimination as key steps. The nature of the halogen substituent is critical, particularly for oxidative addition. libretexts.org

Oxidative Addition: This is typically the first and often rate-determining step, where the palladium(0) catalyst inserts into the carbon-iodine bond, forming a Pd(II) intermediate. nih.gov Aryl iodides are the most reactive among aryl halides in this step. libretexts.org This high reactivity is attributed to the relatively weak C-I bond, which requires less energy to break. The mechanism can proceed through a concerted pathway or via radical pathways involving single-electron transfer, depending on the specific metal, ligands, and substrate. nih.gov The favorable reduction potential of many aryl iodides can also facilitate pathways initiated by electron transfer. nih.gov

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The two organic groups (the aryl from the substrate and the group from the coupling partner) are eliminated from the Pd(II) center to form the new carbon-carbon bond, regenerating the active Pd(0) catalyst. researchgate.net While the iodine atom has already been transferred to the palladium center by this stage, its initial role in facilitating a rapid oxidative addition is what makes substrates like this compound highly effective in these transformations.

The iodine atom significantly influences the electronic properties of the aromatic ring and its potential for intermolecular interactions.

Electronic Effects: Iodine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring toward electrophilic aromatic substitution.

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, which allows it to act as a halogen bond (XB) donor. jyu.fi This non-covalent interaction can influence molecular conformation and binding affinity to biological targets or other molecules with electron-donating atoms like oxygen or nitrogen. jyu.fi The presence of electron-donating groups on the aromatic ring, such as the amino group in the target molecule, can enhance the ability of the iodine atom to act as an XB donor. jyu.fi

Reactivity in Oxidative Processes: The relatively low oxidation potential of iodine compared to other halogens is a distinct advantage for reactions that proceed via oxidative activation, such as the formation of hypervalent iodine compounds. nih.gov

The properties of the iodine substituent are summarized in the table below.

Interactive Table: Properties of the Iodine Substituent and Their Influence

| Property | Description | Influence on Reactivity/Binding | Citation |

|---|---|---|---|

| C-I Bond Strength | Weakest C-X bond (X=F, Cl, Br, I) | Facilitates rapid oxidative addition in coupling reactions | libretexts.orgnih.gov |

| Electronegativity | Inductively electron-withdrawing | Deactivates ring to electrophilic substitution | jyu.fi |

| Halogen Bonding | Acts as a halogen bond donor (σ-hole) | Can participate in specific intermolecular interactions, affecting binding affinity | jyu.fi |

| Oxidation Potential | Relatively low compared to other halogens | Facilitates oxidative activation to hypervalent iodine species | nih.gov |

Transformations of the Primary Amine Functionality

The primary aromatic amine group (-NH₂) is a key functional group that can undergo various transformations, most notably oxidation.

The primary amine group of an aniline (B41778) derivative can be oxidized to the corresponding nitroso (-NO) or nitro (-NO₂) compound. mdpi.com This transformation requires specific oxidizing agents to avoid side reactions. mdpi.com

The oxidation typically proceeds in a stepwise manner, first to a hydroxylamine, then to a nitroso compound, and finally to the nitro derivative. mdpi.comresearchgate.net The nitroso compound is a common intermediate and can sometimes be isolated. mdpi.com A variety of oxidizing systems have been developed to achieve this conversion selectively. mdpi.comorganic-chemistry.org

Common reagents for this transformation are listed in the table below.

Interactive Table: Reagents for Oxidation of Aromatic Amines to Nitro/Nitroso Compounds

| Reagent(s) | Description | Citation |

|---|---|---|

| Peroxyacids | e.g., m-Chloroperoxybenzoic acid (m-CPBA), Trifluoroperacetic acid | Powerful oxidants capable of converting amines to nitro compounds. mdpi.comsciencemadness.org |

| Hydrogen Peroxide (H₂O₂) with catalyst | H₂O₂ in the presence of a metal or selenium catalyst | A greener alternative to peroxyacids for achieving the oxidation. mdpi.com |

| Potassium Peroxymonosulfate (Oxone™) | Used in situ, often with acetone, to generate dimethyldioxirane (B1199080) (DMDO) | An effective reagent for the oxidation of anilines. sciencemadness.org |

| Sodium Perborate | Used in micellar media with a catalyst like tungstophosphoric acid | Provides a method for converting aromatic amines to nitro compounds. organic-chemistry.org |

Reductive Pathways to Hydroxylamines or Other Amines

The synthesis of this compound typically involves the reduction of its nitro precursor, Methyl 2-nitro-5-iodo-3-methylbenzoate. The selective reduction of the nitro group in the presence of other reducible functionalities, such as the iodo-substituent, presents a significant synthetic challenge.

Commonly, the reduction of aromatic nitro compounds to their corresponding anilines is achieved on an industrial scale using methods like catalytic hydrogenation with catalysts such as palladium-on-carbon or Raney nickel. nih.gov However, these conditions can also lead to reductive dehalogenation, where the carbon-iodine bond is cleaved. enviro.wikiyoutube.com This process, also known as hydrodehalogenation, involves the replacement of the halogen atom with a hydrogen atom and is a critical consideration for halogenated compounds. epa.govwikipedia.org

The partial reduction of nitroarenes to N-arylhydroxylamines is an alternative pathway. This transformation can be achieved using specific reagents and milder conditions, such as zinc metal in aqueous ammonium (B1175870) chloride or catalytic systems involving rhodium on carbon with hydrazine (B178648) hydrate (B1144303) at low temperatures. acs.org The formation of hydroxylamines is often an intermediate step in the full reduction to anilines. nih.gov

Electrochemical methods offer a highly selective route for the reduction of substituted nitroarenes. nih.govresearchgate.net These methods can operate at room temperature in aqueous solutions, avoiding harsh conditions and the use of hydrogen gas, which can minimize side reactions like dehalogenation. nih.govacs.orgnih.gov A polyoxometalate redox mediator, for instance, can accept electrons from a cathode and selectively reduce the nitro group, even in the presence of other reducible groups. nih.govresearchgate.net

The following table summarizes potential reductive pathways starting from the nitro-analogue of the title compound.

| Precursor Compound | Target Product | Reagents and Conditions | Key Considerations |

| Methyl 2-nitro-5-iodo-3-methylbenzoate | This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Risk of competitive reductive dehalogenation (loss of iodine). nih.govenviro.wiki |

| Methyl 2-nitro-5-iodo-3-methylbenzoate | This compound | Electrochemical Reduction (Redox Mediator) | High selectivity, avoids harsh reagents, minimizes dehalogenation. nih.govresearchgate.net |

| Methyl 2-nitro-5-iodo-3-methylbenzoate | Methyl 2-(hydroxyamino)-5-iodo-3-methylbenzoate | Zinc powder in aqueous NH₄Cl | Milder conditions for partial reduction to the hydroxylamine. acs.org |

| This compound | Methyl 2-amino-3-methylbenzoate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reductive dehalogenation (hydrogenolysis) is a potential subsequent reaction. enviro.wikiyoutube.com |

Derivatization Reactions of the Amino Group

The amino group of this compound is a versatile handle for further molecular elaboration, primarily through acylation and alkylation reactions.

Acylation, the reaction with acid chlorides or anhydrides, readily converts the primary amine into a more complex secondary amide. google.com This transformation is often performed to protect the amino group or to introduce new functionalities. For instance, the reaction of an aniline derivative with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine) yields the corresponding acetamide. youtube.com The presence of both an electron-donating methyl group and an electron-withdrawing iodo group on the ring, along with potential steric hindrance, can influence the nucleophilicity and reactivity of the amino group. The formation of N-substituted amides from esters and amines can also be effectively catalyzed by Lewis acids. google.com

Alkylation of the amino group is also possible but can be challenging to control. Reaction with alkyl halides can lead to a mixture of mono- and poly-alkylated products, including the formation of quaternary ammonium salts. google.com More advanced methods, such as copper-catalyzed reactions with alkylboronic acids, provide a more controlled synthesis of secondary and tertiary anilines, even for sterically hindered substrates. nih.gov

| Reaction Type | Reagent(s) | Product Type | Notes |

| Acylation | Acid Chloride (R-COCl), Base (e.g., Pyridine) | N-Acyl Amide | A common method to form amides; the base neutralizes the HCl byproduct. google.comyoutube.com |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl Amide | Another standard method for amide formation. google.com |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Salt | Often leads to mixtures; excess amine can favor mono-alkylation. google.com |

| Catalytic Amination | Alkylboronic Acid, Copper Catalyst | Secondary/Tertiary Aniline | Provides a modern, selective method for preparing sterically hindered anilines. nih.gov |

Ester Group Reactivity and Interconversions

The methyl ester group is another key reactive site, susceptible to hydrolysis under both acidic and basic conditions, as well as transesterification to form different esters or analogous conversions to amides.

Hydrolytic Cleavage Mechanisms (Acidic and Basic Conditions)

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid can be catalyzed by either acid or base. jk-sci.com

Basic Hydrolysis (Saponification): This is typically an irreversible process and is often preferred for preparative synthesis. jk-sci.comucalgary.ca The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. ucalgary.camasterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, expelling a methoxide (B1231860) ion (⁻OCH₃) as the leaving group. masterorganicchemistry.com The resulting carboxylic acid is immediately deprotonated by the strong base (either methoxide or hydroxide) to form a carboxylate salt, driving the reaction to completion. masterorganicchemistry.comchemistrysteps.com An acidic workup is required in a separate step to protonate the carboxylate and isolate the neutral carboxylic acid. jk-sci.com The steric hindrance from the ortho-methyl group may necessitate more stringent conditions, such as heating, to achieve complete hydrolysis. jk-sci.com

Acidic Hydrolysis: This reaction is the reverse of Fischer esterification and exists as an equilibrium. ucalgary.cachemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which activates the ester towards nucleophilic attack by water. ucalgary.ca A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated as the leaving group to yield the carboxylic acid. jk-sci.comucalgary.ca To drive the equilibrium towards the products, a large excess of water is typically used, or the alcohol byproduct is removed as it forms. chemistrysteps.com

Transesterification Processes and Analogous Conversions

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. wikipedia.orgmasterorganicchemistry.com This reaction can also be catalyzed by either acids or bases.

Under basic conditions, an alkoxide (e.g., ethoxide, RO⁻) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then expels the original alkoxy group (methoxide) to yield the new ester. wikipedia.org The process is an equilibrium, and using the desired alcohol as the solvent can drive the reaction forward. masterorganicchemistry.com

Under acidic conditions, the mechanism mirrors that of acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. wikipedia.org High-pressure conditions can be employed to facilitate the transesterification of sterically hindered esters. researchgate.net

A related transformation is the direct amidation of the ester. While typically less reactive than acid chlorides, esters can be converted directly to amides by heating with an amine, sometimes with the aid of a catalyst. google.com Modern methods using systems like t-BuOK in DMSO have been shown to facilitate the direct amidation of various esters, including those with steric hindrance. rsc.org

Elucidation of Reaction Mechanisms

Understanding the reactivity of this compound requires an examination of the intermediates and transition states that govern its transformations.

Investigation of Reaction Intermediates and Transition States

The reactions involving the ester group of this compound proceed through a well-defined nucleophilic acyl substitution mechanism. libretexts.orgpressbooks.pub The key feature of this mechanism, whether under acidic or basic conditions for hydrolysis or transesterification, is the formation of a tetrahedral intermediate . ucalgary.cawikipedia.orgmasterorganicchemistry.com

In Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. The nucleophilic attack by water forms a neutral tetrahedral intermediate after deprotonation. This intermediate is central to the reaction pathway. Subsequent protonation of the methoxy (B1213986) group converts it into a good leaving group (methanol), which is expelled as the carbonyl is reformed. ucalgary.ca The entire process is a series of equilibrium steps (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The transition states in these reactions resemble the structure of the tetrahedral intermediate, albeit at a higher energy level. Factors that stabilize the intermediate, such as the ability of the substituents to accommodate charge, will also affect the energy of the transition state and thus the reaction rate. The steric hindrance provided by the ortho-methyl and iodo groups would be expected to raise the energy of the transition state for nucleophilic attack, potentially slowing the reaction compared to unhindered benzoates. ucoz.com

For reactions involving the aromatic ring, such as electrophilic aromatic substitution (though disfavored by the deactivating iodo-substituent and potential complications with the amino group), the mechanism would proceed through a charged intermediate known as a sigma complex or arenium ion . libretexts.org However, the dominant reactivity of this molecule is centered on its amino and ester functional groups.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies and reaction rate determinations for this compound are not extensively documented. However, analysis of related substituted methyl benzoates in reactions such as saponification (hydrolysis with a base) reveals clear trends that are likely applicable.

In a study on the saponification of various meta- and para-substituted methyl benzoates, the reaction rates were found to be highly dependent on the nature of the substituent. Electron-withdrawing groups were observed to increase the rate of reaction, while electron-donating groups decreased it. This is because the rate-determining step involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. Electron-withdrawing groups make this carbon more electrophilic and thus more susceptible to attack, accelerating the reaction. Conversely, electron-donating groups reduce the electrophilicity of the carbonyl carbon, slowing down the reaction.

Table 1: Relative Saponification Rate Constants of Substituted Methyl Benzoates

| Substituent (para or meta) | Rate Constant (k) (1/M·min) |

| p-nitro | 102 |

| m-nitro | 63 |

| m-chloro | 9.1 |

| m-bromo | 8.6 |

| (unsubstituted) | 1.7 |

| p-methyl | 0.98 |

| p-methoxy | 0.42 |

| p-amino | 0.06 |

This table is illustrative and based on data for other substituted methyl benzoates to demonstrate the principles of substituent effects on reaction rates.

Solvent Effects and Catalytic Roles in Reaction Pathways

The choice of solvent and the use of catalysts would play a crucial role in the reaction pathways of this compound.

Solvent Effects: The polarity of the solvent can significantly influence reaction rates. For reactions involving charged intermediates or transition states, polar solvents are generally preferred as they can stabilize these species, lowering the activation energy and increasing the reaction rate. For instance, in the saponification of methyl benzoates, a mixture of dioxane and water is often used. chegg.com

Catalytic Roles: Many reactions involving aromatic compounds like this compound are facilitated by catalysts. For example, in cross-coupling reactions where the iodine atom is substituted, a palladium catalyst is typically employed. In reactions involving the amino group, acid or base catalysis is common. For instance, the esterification of benzoic acid with methanol to form methyl benzoate (B1203000) is catalyzed by a strong acid like sulfuric acid. youtube.com The mechanism involves the protonation of the carbonyl oxygen of the benzoic acid, which makes the carbonyl carbon more electrophilic and susceptible to attack by methanol. youtube.com

Computational Mechanistic Analysis

For example, computational studies on the nitration of methyl benzoate have helped to elucidate the reaction mechanism, including the formation of the nitronium ion (NO2+) and its subsequent attack on the aromatic ring. These studies can calculate the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction.

For this compound, computational analysis could be used to:

Predict the most likely sites for electrophilic or nucleophilic attack.

Determine the geometries of transition states.

Calculate activation energies for different possible reaction pathways.

Explain the regioselectivity of reactions.

Understand the electronic effects of the amino, iodo, and methyl substituents on the reactivity of the molecule.

Such computational studies would be invaluable in designing new synthetic routes and in understanding the chemical behavior of this and related compounds.

Derivatization and Structural Diversification Strategies for Methyl 2 Amino 5 Iodo 3 Methylbenzoate

Functionalization of the Aromatic Ring System

The aromatic core of methyl 2-amino-5-iodo-3-methylbenzoate is amenable to further functionalization through electrophilic aromatic substitution and post-synthetic modifications. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the strongly activating amino group (-NH2), the deactivating but ortho-, para-directing iodo (-I) and methyl (-CH3) groups, and the deactivating meta-directing methoxycarbonyl (-COOCH3) group.

The introduction of new substituents onto the aromatic ring can significantly alter the electronic and steric properties of the molecule. The positions ortho and para to the activating amino group are the most likely sites for electrophilic attack. Given the existing substitution pattern, the C4 and C6 positions are the primary targets for further functionalization.

Halogenation: Further halogenation of the aromatic ring can be achieved using various halogenating agents. For instance, the introduction of a bromine atom could be accomplished using N-bromosuccinimide (NBS) in a suitable solvent. A similar approach using N-iodosuccinimide (NIS) in acetic acid has been reported for the iodination of a related compound, methyl 2-amino-5-bromo-benzoate, yielding methyl 2-amino-5-bromo-3-iodobenzoate. chemicalbook.com This suggests that the C6 position is susceptible to electrophilic halogenation.

Nitration: Nitration of the aromatic ring can introduce a nitro group, which can then be a precursor for other functional groups. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The strong activating effect of the amino group would likely direct the nitro group to the C6 position.

Sulfonation: The introduction of a sulfonic acid group can be achieved by treatment with fuming sulfuric acid. This reaction would also be expected to occur at the C6 position.

Table 1: Potential Regioselective Functionalization of the Aromatic Ring

| Reaction | Reagent | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | Methyl 2-amino-6-bromo-5-iodo-3-methylbenzoate |

| Nitration | HNO₃/H₂SO₄ | Methyl 2-amino-5-iodo-3-methyl-6-nitrobenzoate |

| Sulfonation | Fuming H₂SO₄ | Methyl 2-amino-5-iodo-3-methyl-6-sulfobenzoate |

Post-synthetic modifications of the existing substituents on the aromatic ring provide another avenue for structural diversification.

Modification of the Amino Group: The amino group can be acylated, alkylated, or converted to a diazonium salt, which can then undergo a variety of transformations. For instance, acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding amide.

Suzuki and Sonogashira Coupling: The iodine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups at this position, significantly expanding the structural diversity of the scaffold.

Transformations Involving the Carboxylic Acid Moiety (Post-Hydrolysis)

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-amino-5-iodo-3-methylbenzoic acid, under basic or acidic conditions. This carboxylic acid serves as a key intermediate for a variety of derivatization reactions. sigmaaldrich.comazurewebsites.net

The carboxylic acid can be converted into a wide range of amides through reaction with various primary and secondary amines. This transformation typically requires the activation of the carboxylic acid. rsc.org

Acyl Chloride Formation: A common method for activating the carboxylic acid is to convert it to the corresponding acyl chloride. researchgate.net This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride is highly reactive and readily couples with amines to form amides. For example, treatment of 2-iodo-5-methylbenzoic acid with thionyl chloride, followed by reaction with isopropylamine, has been shown to produce the corresponding N-isopropylbenzamide. chemicalbook.com A similar strategy could be applied to 2-amino-5-iodo-3-methylbenzoic acid.

Peptide Coupling Reagents: A variety of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to facilitate the direct amidation of the carboxylic acid with an amine without the need to isolate the acyl chloride. rsc.org

Table 2: Examples of Amidation of 2-amino-5-iodo-3-methylbenzoic acid

| Amine | Coupling Method | Product |

| Ammonia | Acyl chloride | 2-Amino-5-iodo-3-methylbenzamide |

| Diethylamine | Peptide coupling (EDC) | N,N-Diethyl-2-amino-5-iodo-3-methylbenzamide |

| Aniline (B41778) | Acyl chloride | N-Phenyl-2-amino-5-iodo-3-methylbenzamide |

Beyond amidation, the carboxylic acid can be transformed into a variety of other derivatives.

Esterification: While the starting material is a methyl ester, the hydrolyzed carboxylic acid can be re-esterified with different alcohols under acidic conditions (e.g., Fischer esterification) to introduce a variety of ester groups.

Anhydride Formation: Symmetrical anhydrides can be synthesized from carboxylic acids using dehydrating agents. researchgate.net For instance, triphenylphosphine/trichloroisocyanuric acid has been used for the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids. researchgate.net

Modifications of the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring at the C3 position represents another site for chemical modification, primarily through free radical reactions at the benzylic position. chemistrysteps.com

Benzylic Halogenation: The methyl group can be halogenated, typically brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under photochemical conditions. This reaction would yield methyl 2-amino-5-iodo-3-(bromomethyl)benzoate, a versatile intermediate for nucleophilic substitution reactions.

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. chemistrysteps.comorganic-chemistry.org This would transform the molecule into a diacid derivative, offering further opportunities for derivatization. Milder oxidation conditions could potentially yield the corresponding aldehyde.

Table 3: Potential Modifications of the Benzylic Methyl Group

| Reaction | Reagent | Potential Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Methyl 2-amino-5-iodo-3-(bromomethyl)benzoate |

| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | 2-Amino-5-iodo-3-carboxybenzoic acid methyl ester |

Comparative Reactivity and Electronic Effects with Structural Analogues

The reactivity of this compound is intricately governed by the electronic and steric interplay of its three substituents on the benzene (B151609) ring: the amino (-NH₂), iodo (-I), and methyl (-CH₃) groups, in addition to the methyl ester (-COOCH₃) group. To understand its chemical behavior, it is instructive to compare it with its structural analogues, particularly those where the halogen is varied.

Analysis of Halogen Substituent Effects (Bromine, Chlorine vs. Iodine)

The nature of the halogen substituent at the C-5 position significantly modulates the electronic environment of the aromatic ring and, consequently, its reactivity. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Due to their electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond network. This effect deactivates the ring towards electrophilic aromatic substitution. The strength of the inductive effect decreases with decreasing electronegativity: F > Cl > Br > I.

Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions, and is activating. The effectiveness of this pi-donation decreases with increasing atomic size and poorer orbital overlap (F > Cl > Br > I).

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reported Melting Point (°C) |

|---|---|---|---|---|

| 2-Amino-5-chloro-3-methylbenzoic acid | C₈H₈ClNO₂ | 185.61 | 20776-67-4 | 239-243 |

| 2-Amino-5-bromo-3-methylbenzoic acid | C₈H₈BrNO₂ | 230.06 | Not readily available | Not readily available |

| 2-Amino-5-iodo-3-methylbenzoic acid | C₈H₈INO₂ | 277.06 | 108857-24-5 | Not readily available |

Steric and Electronic Influences of Neighboring Functional Groups

The reactivity of this compound is a result of the combined influence of all its functional groups.

Amino Group (-NH₂): This is a powerful activating group and is ortho-, para-directing due to its strong +R effect. It significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. The amino group can also be a site for reactions such as diazotization. wikipedia.org

Methyl Group (-CH₃): Located ortho to the amino group and meta to the iodo group, the methyl group is a weak activating group. It donates electron density through a +I (inductive) effect and hyperconjugation. Its position introduces steric hindrance, which can influence the accessibility of the adjacent amino group and the C-4 position for substitution reactions. This steric bulk can affect reaction rates and, in some cases, the conformational orientation of the molecule. acs.org

Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group due to its -I and -R effects, which withdraw electron density from the ring. It makes electrophilic substitution on the ring less favorable. However, the ester itself can undergo reactions such as hydrolysis to the corresponding carboxylic acid or transesterification.

Computational Chemistry and Theoretical Modeling of Methyl 2 Amino 5 Iodo 3 Methylbenzoate

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and ground-state properties of molecules. By approximating the electron density, DFT calculations can provide valuable information about bond lengths, bond angles, and dihedral angles. For a molecule like Methyl 2-amino-5-iodo-3-methylbenzoate, DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the three-dimensional arrangement of its atoms. mdpi.comnih.gov

Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~ 1.39 Å |

| C=O bond length | ~ 1.21 Å |

| C-O bond length | ~ 1.35 Å |

| C-N bond length | ~ 1.40 Å |

| C-I bond length | ~ 2.10 Å |

| C-C-C (aromatic) bond angle | ~ 120° |

| O=C-O bond angle | ~ 125° |

Note: These values are estimations based on data from structurally related molecules and may differ from the actual values for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is likely to be centered on the electron-withdrawing ester group and the iodine atom. nih.gov The HOMO-LUMO energy gap can be calculated using DFT methods. A smaller gap suggests higher reactivity. nih.gov Studies on similar substituted anilines and benzophenones have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -5.5 to -6.5 |

| LUMO | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 3.5 to 5.5 |

Note: These values are estimations based on computational studies of analogous aromatic compounds and may not precisely represent this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can reveal stabilizing intramolecular interactions. NBO analysis can quantify hyperconjugative interactions and charge delocalization, offering insights into the molecule's stability. researchgate.net

Table 3: Potential NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) |

| LP(N) | π(C-C aromatic) | High |

| π(C-C aromatic) | π(C=O) | Moderate |

| LP(O) | σ*(C-O) | Moderate |

Note: LP denotes a lone pair, and π and σ* represent antibonding orbitals. The stabilization energies are qualitative predictions based on studies of similar molecules.*

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation. This synergy between theory and experiment is a powerful tool in structural elucidation.

Theoretical calculations of vibrational frequencies using DFT can predict the positions of absorption bands in the Infrared (IR) and Raman spectra of a molecule. mdpi.comnih.gov These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods. nih.gov

For this compound, the calculated vibrational spectrum would show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the ester, and various C-H and C-C vibrations of the aromatic ring. The C-I stretching vibration would also be present at a lower frequency. Comparing the calculated spectrum with an experimentally obtained one would help in the definitive assignment of the observed vibrational modes. mdpi.com

Table 4: Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted Range (cm⁻¹) | Representative Experimental Range (cm⁻¹) |

| N-H stretch (amino) | 3300-3500 | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |

| C-H stretch (methyl) | 2850-2960 | 2850-2960 |

| C=O stretch (ester) | 1700-1730 | 1700-1730 mdpi.com |

| C-N stretch | 1250-1350 | 1250-1350 |

| C-I stretch | 500-600 | 500-600 |

Note: The predicted ranges are based on general values for these functional groups and calculations on similar molecules. Experimental values are typical ranges for these vibrations.

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. sciencepg.commdpi.com These predictions are highly valuable for interpreting experimental NMR spectra and confirming the structure of a compound. d-nb.infonih.gov

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the amino group, the methyl group, and the aromatic ring. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom. The chemical shifts would be influenced by the electronic environment created by the various substituents. For instance, the carbon atom attached to the iodine would exhibit a characteristic upfield shift. Comparing the predicted chemical shifts with experimental data would provide strong evidence for the proposed structure. chemicalbook.com

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 150 |

| Amino NH₂ | 4.0 - 5.0 | - |

| Methyl (ester) OCH₃ | 3.5 - 4.0 | 50 - 55 |

| Methyl (ring) CH₃ | 2.0 - 2.5 | 15 - 20 |

| Carbon attached to Iodine (C-I) | - | 90 - 100 |

Note: These are estimated chemical shift ranges based on known substituent effects and computational studies of analogous compounds.

Intermolecular Interactions and Supramolecular Assembly Prediction

The supramolecular assembly of "this compound" is primarily dictated by a combination of hydrogen and halogen bonds, as well as weaker van der Waals forces. Computational models are essential in dissecting these complex interactions.

Hydrogen bonds are a defining feature in the crystal lattice of "this compound." The primary amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen of the methyl ester group serves as a primary acceptor. These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly influencing the material's physical properties, such as melting point and solubility.

Computational analyses, typically employing Density Functional Theory (DFT), can predict the geometry and energy of these hydrogen bonds. Key parameters derived from these calculations include the donor-acceptor distance and the bond angle, which provide a quantitative measure of the bond strength.

Table 1: Predicted Hydrogen Bond Parameters for this compound (Illustrative data based on typical computational models)

| Donor Atom | Acceptor Atom | D-H···A Distance (Å) | D-H···A Angle (°) | Estimated Bond Energy (kcal/mol) |

|---|---|---|---|---|

| N-H | O=C | 1.95 | 165 | -4.5 |

A significant feature of "this compound" is the presence of an iodine atom, which can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic site. In the context of this molecule, the iodine atom can act as a halogen bond donor, interacting with the amino group or the carbonyl oxygen of a neighboring molecule.

Theoretical studies are crucial for quantifying the strength and directionality of these halogen bonds. The iodine atom in this compound can participate in halogen bonding, which can influence its interactions with molecular targets. The strength of these interactions is comparable to that of conventional hydrogen bonds and plays a pivotal role in the formation of the supramolecular structure.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative data based on typical computational models)

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 45% |

| C···H | 20% |

| O···H | 15% |

| I···H | 10% |

| N···H | 5% |

Reaction Pathway Prediction and Mechanistic Insights from Computational Data

Computational chemistry provides invaluable tools for predicting the reactivity of "this compound" and elucidating the mechanisms of its chemical transformations. The iodine atom, for instance, can be substituted by various functional groups through nucleophilic aromatic substitution reactions.

DFT calculations can be used to model the reaction pathways of such substitutions. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable reaction pathways. For example, the amino group in this compound can undergo oxidation to form nitro or nitroso derivatives.

Furthermore, computational models can shed light on the role of catalysts in these reactions. For instance, in a palladium-catalyzed cross-coupling reaction, DFT can be used to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. This level of mechanistic detail is instrumental in optimizing reaction conditions and designing more efficient synthetic routes.

Advanced Spectroscopic and Structural Characterization Methodologies

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid. This powerful technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high precision. Although specific crystallographic data for Methyl 2-amino-5-iodo-3-methylbenzoate is not widely available in the surveyed literature, the application of SCXRD would yield fundamental insights into its molecular architecture.

An SCXRD analysis would begin with the growing of a suitable single crystal of the compound. Upon successful diffraction, the resulting data would reveal the precise spatial arrangement of each atom. For this compound, key parameters to be determined would include the planarity of the benzene (B151609) ring and the orientation of its substituents: the amino (-NH₂), iodo (-I), methyl (-CH₃), and methyl ester (-COOCH₃) groups.

The analysis would likely show the ester group exhibiting a specific conformation relative to the aromatic ring, which could be either coplanar or twisted, influenced by steric hindrance from the adjacent methyl group. The bond lengths and angles would confirm the hybridization of the atoms and could indicate electronic effects, such as resonance between the amino group's lone pair and the aromatic π-system.

Table 1: Hypothetical Key Intramolecular Parameters from SCXRD Analysis

| Parameter | Expected Value/Observation | Significance |

| C-I Bond Length | ~2.10 Å | Confirms the carbon-iodine covalent bond. |

| C-N Bond Length | ~1.38 Å | Shorter than a typical C-N single bond, suggesting partial double bond character due to resonance with the ring. |

| C=O Bond Length | ~1.22 Å | Typical length for a carbonyl double bond in an ester. |

| Dihedral Angle (Ring Plane vs. Ester Plane) | Variable | Indicates the degree of steric hindrance and its impact on molecular conformation. |

Beyond individual molecular geometry, SCXRD elucidates how molecules arrange themselves within the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. For this compound, the primary interactions expected would be hydrogen bonds involving the amino group as a donor and the carbonyl oxygen of the ester group as an acceptor. These N-H···O=C interactions are crucial in forming chains or dimeric motifs that stabilize the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their neighboring protons. For this compound, distinct signals are expected for the aromatic protons, the amino protons, the methyl ester protons, and the ring-attached methyl protons. Based on data from the closely related compound, Methyl 2-amino-5-bromo-3-methylbenzoate, the expected chemical shifts for the iodo-analog can be predicted. nih.gov The two aromatic protons would appear as doublets in the downfield region, with their splitting pattern (coupling constants) revealing their meta-relationship. The amino group protons would likely appear as a broad singlet, while the methyl ester and ring methyl protons would each give sharp singlets.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the ester group would be the most downfield signal. The aromatic carbons would appear in the intermediate region, with the carbon attached to the iodine atom showing a characteristic upfield shift due to the heavy atom effect. The two methyl group carbons would be found in the most upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (H-4) | ~7.9 | ~130-140 |

| Aromatic C-H (H-6) | ~7.5 | ~130-140 |

| Amino (-NH₂) | ~6.6 (broad singlet) | N/A |

| Ester Methyl (-OCH₃) | ~3.8 (singlet) | ~52 |

| Ring Methyl (-CH₃) | ~2.1 (singlet) | ~18 |

| Carbonyl Carbon (C=O) | N/A | ~168 |

| C-NH₂ | N/A | ~148 |

| C-I | N/A | ~85 |

To unambiguously assign all proton and carbon signals and to further probe the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are spin-spin coupled. For this molecule, it would primarily confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which aromatic carbon signal.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

In an IR spectrum, the presence of the amino group would be confirmed by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). A strong, sharp absorption band around 1700-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O single bond stretch of the ester would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring give rise to several bands in the 1450-1600 cm⁻¹ range. The C-I stretch is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic C=C stretching and methyl group C-H bending modes often produce strong Raman signals. The symmetric vibrations of the benzene ring are particularly Raman active, making it a useful tool for analyzing the substitution pattern.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400-3500 | IR |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300-3400 | IR |

| Ester (-COOCH₃) | C=O Stretch | 1700-1720 | IR (Strong), Raman (Moderate) |

| Ester (-COOCH₃) | C-O Stretch | 1200-1300 | IR (Strong) |

| Aromatic Ring | C-H Stretch | 3000-3100 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450-1600 | IR, Raman (Strong) |

| Alkyl (-CH₃) | C-H Stretch | 2850-2960 | IR, Raman |

| Iodo (-I) | C-I Stretch | 500-600 | IR, Raman |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel or synthesized compounds like this compound. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental formulas.

For this compound, the molecular formula is C₉H₁₀INO₂. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). An experimentally determined mass that matches this theoretical value to a high degree of accuracy provides definitive evidence for the proposed molecular formula.

The analysis would typically involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer using a technique like electrospray ionization (ESI). In positive ion mode (ESI+), the primary species observed would be the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's m/z value is the key to formula confirmation.

Furthermore, the presence of iodine (¹²⁷I), which is monoisotopic, simplifies the isotopic pattern. The primary isotopic complexity arises from the natural abundance of carbon-13 (¹³C), which results in a small A+1 peak approximately 9.9% the intensity of the monoisotopic [M+H]⁺ peak. This characteristic pattern provides additional confidence in the assigned formula.

Table 1: High-Resolution Mass Spectrometry Data for C₉H₁₀INO₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀INO₂ |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Theoretical m/z | 291.9834 |

| Measured m/z | 291.9829 |

| Mass Error | -1.7 ppm |

| Formula Confirmation | Confirmed |

Note: The data presented in this table is illustrative of typical results obtained from HRMS analysis and is intended for educational purposes.

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for their separation from impurities. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase.

The purity assessment involves developing a method that can separate the target compound from any potential impurities, such as unreacted starting materials, byproducts, or isomers. The sample is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, compounds with higher polarity elute faster, while less polar compounds (more hydrophobic) are retained longer by the stationary phase. A UV detector is typically used for detection, as the aromatic ring in this compound absorbs ultraviolet light.

The result is a chromatogram, which is a plot of detector response versus time. A pure compound will ideally show a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity percentage. For pharmaceutical intermediates and research chemicals, a purity of >98% is often required. The retention time (the time it takes for the compound to travel through the column) is a characteristic property of the compound under specific chromatographic conditions.

Table 2: Illustrative HPLC Purity Analysis Report

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |